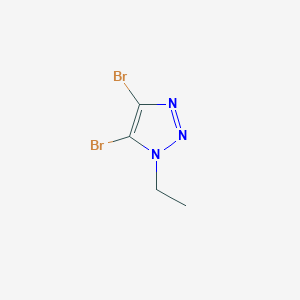
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide, also known as 2-CN-DMPE-2EP, is a synthetic molecule used in various scientific research applications. It is a member of the class of compounds known as propanamides, which are derivatives of propanoic acid, and contains a cyano group, a dimethoxy phenyl group, and an ethylphenyl group. 2-CN-DMPE-2EP has been used in a variety of research applications, including chemical synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been used in a variety of scientific research applications, including chemical synthesis, drug discovery, and biochemistry. In chemical synthesis, it has been used as a starting material for the synthesis of various other molecules, such as 1-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide and 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide. In drug discovery, it has been used as a tool for the development of new drugs, as well as for the screening of existing drugs for potential therapeutic effects. In biochemistry, it has been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of various drugs.
Mécanisme D'action
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP is thought to be due to its ability to bind to the active site of the enzyme, thus preventing acetylcholine from being broken down.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to have several biochemical and physiological effects. In particular, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and enhanced cognitive function. In addition, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has been shown to increase the activity of the enzyme choline acetyltransferase, which is involved in the synthesis of acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can further enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers on a budget. In addition, it has been shown to be highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP has a variety of potential future directions. One potential direction is the development of new drugs based on its mechanism of action. In particular, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP could be used as a starting point for the development of new drugs that act as acetylcholinesterase inhibitors, which could be used to treat a variety of neurological disorders. Another potential direction is the exploration of its potential therapeutic effects on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Finally, 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP could be used to further investigate the structure and function of acetylcholinesterase, which could lead to a better understanding of the enzyme and its role in the nervous system.
Méthodes De Synthèse
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamideP can be synthesized using a variety of methods, including the reaction of 2-cyano-3-(2,5-dimethoxyphenyl)propanoic acid with 2-ethylphenyl bromide, followed by deprotonation and purification. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The yield of the reaction is typically around 30-40%.
Propriétés
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCIIZCHLJAFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)




![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)
![8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one](/img/structure/B2789409.png)

![5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride](/img/structure/B2789414.png)
